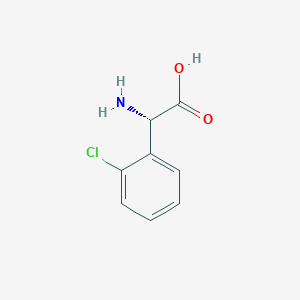

(S)-2-Amino-2-(2-chlorophenyl)acetic acid

描述

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-2-(2-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIZLNPFTRQPSF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363563 | |

| Record name | (2S)-Amino(2-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141315-50-6 | |

| Record name | (αS)-α-Amino-2-chlorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141315-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-Amino(2-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-2-Amino-2-(2-chlorophenyl)acetic acid discovery and history

An In-depth Technical Guide to the Discovery and History of (S)-2-Amino-2-(2-chlorophenyl)acetic acid

Introduction

This compound is a non-proteinogenic, chiral amino acid derivative of significant importance in the pharmaceutical industry. Its primary role is as a crucial chiral building block in the synthesis of the potent antiplatelet agent, Clopidogrel. The stereochemistry at the alpha-carbon is paramount, as only the (S)-enantiomer leads to the pharmacologically active drug, while the (R)-enantiomer is inactive. This guide provides a comprehensive overview of its history, synthesis, and the biological significance of its end-product, Clopidogrel, tailored for researchers, scientists, and drug development professionals.

Discovery and History

The history of this compound is intrinsically linked to the development of the antithrombotic drug Clopidogrel. In the 1990s, researchers at Sanofi were seeking a successor to Ticlopidine, a first-generation thienopyridine antiplatelet agent.[1][2] While effective, Ticlopidine had notable side effects. The research led to the synthesis of numerous analogues, culminating in the discovery of Clopidogrel.[1]

Clopidogrel, the methyl ester of a derivative of this compound, was found to be more potent and have a better safety profile. It was licensed by Sanofi in 1986 and launched commercially in 1998 under the trade name Plavix.[1][3] This success spurred the development of large-scale, economically viable synthetic routes for its key chiral intermediate, this compound. The critical importance of obtaining the pure (S)-enantiomer was established early on, as the corresponding (R)-enantiomer of Clopidogrel exhibits no antithrombotic activity.[4] This necessity drove extensive research into efficient methods for asymmetric synthesis and chiral resolution.

Synthesis Methodologies

The industrial production of enantiomerically pure this compound predominantly relies on the resolution of a racemic mixture. This approach involves two main stages: the synthesis of the racemic compound and the subsequent separation of the desired (S)-enantiomer.

Racemic Synthesis: Strecker Synthesis

A common and efficient method for preparing the racemic starting material is the Strecker synthesis. This reaction involves the treatment of an aldehyde (o-chlorobenzaldehyde) with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.

Chiral Resolution via Diastereomeric Salt Formation

The most widely adopted method for separating the enantiomers is through the formation of diastereomeric salts using a chiral resolving agent. L-(+)-tartaric acid is frequently employed for this purpose due to its effectiveness and availability.[5][6] The principle lies in the differential solubility of the two diastereomeric salts formed between the racemic amino acid (or its ester) and the chiral acid. One salt preferentially crystallizes from the solution, allowing for its separation.

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic methyl-α-amino-(2-chlorophenyl)acetate

This protocol is a generalized procedure based on methods described in the patent literature for resolving the racemic methyl ester of the target compound using L-(+)-tartaric acid.[7]

Materials:

-

Racemic methyl-α-amino-(2-chlorophenyl)acetate

-

L-(+)-tartaric acid

-

Methanol

-

Seeding crystals of S-(+)-methyl-α-amino-(2-chlorophenyl)acetate L-(+)-tartrate salt (optional, but recommended)

-

Filtration apparatus

-

Reaction vessel with temperature control and stirring

Procedure:

-

Dissolution: Charge the reaction vessel with racemic methyl-α-amino-(2-chlorophenyl)acetate (1.0 equivalent) and methanol. Stir for approximately 10 minutes to ensure complete dissolution.

-

Addition of Resolving Agent: Add L-(+)-tartaric acid (approximately 0.75-1.0 equivalents) to the solution at ambient temperature (e.g., 25°C). Stir for another 10 minutes.

-

Seeding (Optional): Introduce a small quantity of S-(+)-isomer tartrate salt seeding crystals to the reaction mass to induce crystallization. Stir for 10 minutes.

-

Crystallization: Cool the reaction mixture to a lower temperature (e.g., 0-5°C) and maintain stirring for a period sufficient for crystallization to complete (e.g., 2-3 hours).

-

Isolation: Filter the resulting precipitate (the diastereomeric salt of the S-(+)-enantiomer).

-

Washing: Wash the isolated solid with cold methanol to remove the mother liquor containing the dissolved R-(-)-enantiomer salt.

-

Drying: Dry the product under vacuum.

-

Liberation of the Free Amino Ester: The purified diastereomeric salt is then treated with a base (e.g., sodium carbonate in an aqueous solution) to neutralize the tartaric acid and liberate the free S-(+)-methyl-α-amino-(2-chlorophenyl)acetate, which can be extracted with an organic solvent.[8]

Data Presentation

Table 1: Physicochemical and Quantitative Data

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-amino-2-(2-chlorophenyl)acetic acid | |

| CAS Number | 141315-50-6 | |

| Molecular Formula | C₈H₈ClNO₂ | |

| Molecular Weight | 185.61 g/mol | |

| Typical Resolution Yield | ~40-46% (based on half of the initial racemic mixture) | [5][6] |

| Achievable Optical Purity | >98% enantiomeric excess (ee) | [9] |

Biological Significance and Application

This compound is not directly pharmacologically active but is the essential precursor for Clopidogrel. Clopidogrel is a prodrug that undergoes metabolic activation in the liver to form an active thiol metabolite.[10][11] This active metabolite is a potent inhibitor of platelet aggregation.

Mechanism of Action of Clopidogrel

The active metabolite of Clopidogrel functions by irreversibly blocking the P2Y12 subtype of adenosine diphosphate (ADP) receptors on the surface of platelets.[12][13] This action prevents the downstream signaling cascade that leads to platelet activation and aggregation, thereby reducing the risk of thrombosis.

-

Metabolic Activation: Orally administered Clopidogrel is converted by hepatic cytochrome P450 enzymes (primarily CYP2C19) into an active thiol metabolite.[14][15]

-

P2Y12 Receptor Blockade: The active metabolite forms a disulfide bond with the P2Y12 receptor, irreversibly inhibiting it.[12]

-

Inhibition of G-Protein Signaling: The P2Y12 receptor is coupled to a Gi protein. Its blockade prevents ADP from activating this pathway.[14][16]

-

Downstream Effects: This inhibition prevents the Gi-mediated inhibition of adenylyl cyclase, which in turn prevents a decrease in intracellular cyclic AMP (cAMP) levels. It also blocks the activation of phosphoinositide 3-kinase (PI3K).[12][16][17]

-

Inhibition of Platelet Aggregation: The ultimate effect is the prevention of the conformational activation of the glycoprotein IIb/IIIa complex, which is necessary for platelets to bind to fibrinogen and aggregate.[11][12]

Visualizations

Synthesis and Resolution Workflow

Caption: General workflow for the synthesis and resolution of this compound.

Clopidogrel Mechanism of Action

Caption: Mechanism of action of Clopidogrel via irreversible inhibition of the platelet P2Y12 receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. hematology.org [hematology.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN103509037A - Preparation method of clopidogrel and intermediate thereof - Google Patents [patents.google.com]

- 6. CN101747219A - Synthesis of clopidogrel impurity intermediate - Google Patents [patents.google.com]

- 7. US20070225320A1 - Process for preparing clopidogrel - Google Patents [patents.google.com]

- 8. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Eureka | Patsnap [eureka.patsnap.com]

- 9. US7763730B2 - Method preparation clopidogrel and intermediates used therein - Google Patents [patents.google.com]

- 10. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. Clopidogrel - Wikipedia [en.wikipedia.org]

- 14. droracle.ai [droracle.ai]

- 15. researchgate.net [researchgate.net]

- 16. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-2-Amino-2-(2-chlorophenyl)acetic Acid

CAS Number: 141315-50-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-2-(2-chlorophenyl)acetic acid, also known as L-(+)-2-Chlorophenylglycine, is a non-proteinogenic chiral amino acid. Its significance in the pharmaceutical industry is primarily as a critical chiral building block in the synthesis of the potent antiplatelet agent, clopidogrel. The specific stereochemistry of this intermediate is essential for the therapeutic efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and analysis protocols, and its role in the development of antithrombotic therapies.

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is crucial for its use in pharmaceutical manufacturing. The following tables summarize its key physical and spectroscopic properties.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-amino-2-(2-chlorophenyl)acetic acid | [1] |

| Synonyms | L-2-Chlorophenylglycine, L-(+)-2-Chlorophenylglycine, (S)-(+)-2-Chlorophenylglycine | [1] |

| CAS Number | 141315-50-6 | [1] |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 185.4-186.8 °C (racemic) | [4] |

| 197-199 °C (racemic) | [3] | |

| 200-205 °C (racemic, with decomposition) | [5] | |

| Specific Rotation [α] | +0.16° (c=1, 1N HCl) (racemic) | [4] |

Spectroscopic Data

Spectroscopic analysis is vital for confirming the identity and purity of the compound.

2.2.1 ¹H NMR Spectroscopy

A patent for the resolution of the racemic compound provides the following chemical shifts for the S-(+)-enantiomer.[4]

| Chemical Shift (δ) ppm | Assignment |

| 7.456, 7.437, 7.429, 7.423 | Aromatic Protons |

| 7.367, 7.357, 7.346, 7.338 | Aromatic Protons |

| 7.330, 7.324, 7.317, 7.311 | Aromatic Protons |

| 7.297, 7.291 | Aromatic Protons |

| 5.074 | α-CH Proton |

2.2.2 Infrared (IR) Spectroscopy

The following characteristic absorption peaks have been reported for the S-(+)-enantiomer.[4] The assignments are based on typical IR absorption ranges for the respective functional groups.[6][7]

| Wavenumber (cm⁻¹) | Assignment |

| 2363.63 | N-H stretch (Amine salt) or O-H stretch (Carboxylic acid) |

| 1676.19 | C=O stretch (Carboxylic acid) |

| 1633.33 | N-H bend (Amine) |

| 1504.76 | C=C stretch (Aromatic ring) |

| 1376.19 | O-H bend (Carboxylic acid) |

| 1047.61 | C-N stretch (Amine) |

| 747.61 | C-Cl stretch / C-H bend (Aromatic) |

Experimental Protocols

The synthesis of enantiomerically pure this compound is a critical process. The following protocols describe the synthesis of the racemic mixture and its subsequent resolution.

Synthesis of Racemic 2-Amino-2-(2-chlorophenyl)acetic Acid (Strecker Synthesis)

This protocol is based on the classical Strecker synthesis, a reliable method for producing α-amino acids.[8][9][10]

Caption: Workflow for the chiral resolution of a racemic amino acid via diastereomeric salt crystallization.

Materials:

-

Racemic 2-Amino-2-(2-chlorophenyl)acetic acid

-

D-(+)-Camphorsulfonic acid

-

Water (H₂O)

Procedure:

-

Dissolve racemic 2-Amino-2-(2-chlorophenyl)acetic acid (1.0 eq) and D-(+)-camphorsulfonic acid (approx. 1.3 eq) in water by heating to approximately 85 °C with stirring for 30 minutes. [4]2. Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, S(+)CPG-DSC (S-(+)-2-chlorophenylglycine-D-camphorsulfonate), will precipitate.

-

Filter the precipitate and wash it with a small amount of cold water. The mother liquor will be enriched with the R-(-)-enantiomer.

-

To liberate the free amino acid, dissolve the filtered S(+)CPG-DSC salt in water and adjust the pH to the isoelectric point (~pH 7) with a suitable base (e.g., dilute NaOH or NH₄OH).

-

The enantiomerically enriched this compound will precipitate.

-

Filter the product, wash with cold water, and dry under vacuum.

Role in Drug Development: Synthesis of Clopidogrel

This compound is not known to have significant biological activity itself. Its primary importance lies in its role as a key precursor for the synthesis of (S)-(+)-Clopidogrel. The following diagram illustrates its incorporation into the final drug product.

Synthetic Pathway to Clopidogrel

References

- 1. (2S)-2-amino-2-(2-chlorophenyl)acetic acid | C8H8ClNO2 | CID 1501937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. indiamart.com [indiamart.com]

- 3. indiamart.com [indiamart.com]

- 4. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. Strecker Synthesis [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to (S)-2-Amino-2-(2-chlorophenyl)acetic Acid: Molecular Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-2-(2-chlorophenyl)acetic acid is a non-proteinogenic amino acid of significant interest in the pharmaceutical industry. Its primary importance lies in its role as a key chiral building block in the synthesis of the potent antiplatelet drug, (S)-clopidogrel. The specific stereochemistry of this precursor is paramount, as the therapeutic efficacy of clopidogrel is exclusive to its (S)-enantiomer.[1] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis methodologies, and the biological relevance of this compound.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central alpha-carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a 2-chlorophenyl group. This arrangement confers chirality to the molecule.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-amino-2-(2-chlorophenyl)acetic acid | [2] |

| Synonyms | (S)-(+)-2-Amino-2-(2-chlorophenyl)acetic acid, L-2-Chlorophenylglycine | [2] |

| CAS Number | 141315-50-6 | [2] |

| Molecular Formula | C₈H₈ClNO₂ | [2] |

| Molecular Weight | 185.61 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in water (requires sonication) | [3] |

| SMILES | C1=CC=C(C(=C1)--INVALID-LINK--N)Cl | [2] |

| InChIKey | LMIZLNPFTRQPSF-ZETCQYMHSA-N | [2] |

Experimental Protocols: Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a critical step in the manufacturing of (S)-clopidogrel. The most common industrial approach involves the synthesis of the racemic mixture of 2-amino-2-(2-chlorophenyl)acetic acid, followed by chiral resolution to isolate the desired (S)-enantiomer.

Synthesis of Racemic 2-Amino-2-(2-chlorophenyl)acetic Acid (Strecker Synthesis)

A prevalent method for the synthesis of the racemic amino acid is the Strecker synthesis.

Protocol:

-

Reaction Mixture Preparation: In a suitable reaction vessel, 2-chlorobenzaldehyde is reacted with ammonium chloride and sodium cyanide. A common solvent system is a mixture of water and methanol.

-

Formation of α-aminonitrile: The reactants are stirred at a controlled temperature to facilitate the formation of the intermediate α-aminonitrile.

-

Hydrolysis: The resulting α-aminonitrile is then subjected to hydrolysis, typically under acidic conditions (e.g., using a strong acid like HCl), to convert the nitrile group into a carboxylic acid.

-

Isolation and Purification: The racemic 2-amino-2-(2-chlorophenyl)acetic acid is isolated by adjusting the pH of the solution to its isoelectric point, which causes the amino acid to precipitate. The precipitate is then collected by filtration, washed with a suitable solvent (e.g., cold water or ethanol) to remove impurities, and dried.

Chiral Resolution using a Resolving Agent

The separation of the racemic mixture into its constituent enantiomers is a crucial step. This is often achieved by diastereomeric salt formation using a chiral resolving agent.

Protocol:

-

Diastereomeric Salt Formation: The racemic 2-amino-2-(2-chlorophenyl)acetic acid is dissolved in a suitable solvent and treated with a chiral resolving agent, such as (+)-camphorsulfonic acid or (+)-tartaric acid. This reaction forms a pair of diastereomeric salts which have different physical properties.

-

Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration of the solvent.

-

Isolation of the Diastereomeric Salt: The crystallized diastereomeric salt of the (S)-amino acid is collected by filtration.

-

Liberation of the (S)-enantiomer: The isolated diastereomeric salt is then treated with a base (e.g., a solution of sodium hydroxide or ammonia) to neutralize the resolving agent and liberate the free this compound.

-

Final Purification: The enantiomerically pure (S)-amino acid is then isolated, typically by precipitation at its isoelectric point, followed by filtration, washing, and drying. The enantiomeric excess (ee) of the final product is a critical quality parameter and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).

Enzymatic Kinetic Resolution

An alternative and highly stereoselective method for chiral resolution is enzymatic kinetic resolution.

Protocol:

-

N-Acetylation: The racemic 2-amino-2-(2-chlorophenyl)acetic acid is first N-acetylated using a reagent like acetic anhydride.

-

Enzymatic Hydrolysis: The N-acetylated racemate is then treated with an enzyme, such as Penicillin G acylase. This enzyme selectively hydrolyzes the N-acetyl group from the (S)-enantiomer, leaving the N-acetyl-(R)-amino acid unreacted.[5][6]

-

Separation: The resulting mixture of the free (S)-amino acid and the N-acetylated (R)-amino acid can be separated based on their differing solubility and chemical properties.

-

Isolation: The this compound is then isolated and purified.

Logical and Experimental Workflows

The following diagrams illustrate the key workflows in the synthesis and application of this compound.

Biological Significance and Application in Drug Development

The primary and most well-documented biological significance of this compound is its role as a direct precursor in the synthesis of (S)-clopidogrel.[7] Clopidogrel is an antiplatelet agent used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease.

While this compound is a glycine derivative, there is limited publicly available information on its direct biological activities or interactions with specific cellular targets.[3] Its utility in drug development is predominantly as a chiral synthon, where its stereochemistry dictates the pharmacological activity of the final drug product. The (R)-enantiomer of clopidogrel, for instance, is known to be pharmacologically inactive as an antithrombotic agent, highlighting the critical nature of using the enantiomerically pure (S)-precursor.[1]

The development of efficient and scalable synthetic routes to this compound is therefore a key focus in the pharmaceutical industry to ensure the production of high-quality, effective, and safe antithrombotic therapies.[7]

Conclusion

This compound is a fundamentally important molecule in medicinal chemistry, serving as an indispensable chiral building block for the synthesis of the life-saving drug, (S)-clopidogrel. A thorough understanding of its molecular structure, properties, and the methodologies for its enantioselective synthesis is crucial for researchers and professionals in the field of drug development and manufacturing. The continued optimization of synthetic and resolution protocols for this compound will remain a key area of research to ensure the efficient and cost-effective production of this vital pharmaceutical agent.

References

A Technical Guide to (S)-2-Amino-2-(2-chlorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-2-(2-chlorophenyl)acetic acid, with the IUPAC name (2S)-2-amino-2-(2-chlorophenyl)acetic acid [1], is a non-proteinogenic amino acid of significant interest in the pharmaceutical industry. It serves as a critical chiral building block, most notably in the synthesis of the antiplatelet agent clopidogrel.[2][3] The stereochemistry at the alpha-carbon is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient (API), making the synthesis and quality control of this intermediate a paramount concern for drug manufacturers.[2][3] This technical guide provides an in-depth overview of its synthesis, purification, and analytical characterization.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-amino-2-(2-chlorophenyl)acetic acid | [1] |

| Synonyms | L-2-Chlorophenylglycine, (S)-(+)-2-Amino-2-(2-chlorophenyl)acetic acid | [1] |

| CAS Number | 141315-50-6 | [1] |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| Appearance | White to off-white solid |

Table 2: Predicted Spectroscopic Data

| Technique | Data |

| ¹H NMR | Predicted chemical shifts (δ) in ppm: ~7.2-7.5 (m, 4H, Ar-H) ~5.0-5.2 (s, 1H, α-CH) Exchangeable protons for -NH₂ and -COOH will vary with solvent and concentration. |

| ¹³C NMR | Predicted chemical shifts (δ) in ppm: ~170-175 (C=O) ~130-140 (Ar-C) ~125-130 (Ar-CH) ~55-60 (α-C) |

| IR Spectroscopy | Key absorption bands (cm⁻¹): 3000-3300 (O-H and N-H stretch) 1680-1720 (C=O stretch) 1500-1600 (aromatic C=C stretch) 750-800 (C-Cl stretch) |

| Mass Spectrometry | Expected m/z values: [M+H]⁺: 186.03 [M-H]⁻: 184.03 |

Disclaimer: The NMR and Mass Spectrometry data are predicted values based on the chemical structure and data for analogous compounds. Experimental values may vary.

Synthesis and Purification

The enantiomerically pure this compound is primarily obtained through two main strategies: the resolution of a racemic mixture or asymmetric synthesis.

Generalized Experimental Protocols

1. Racemic Synthesis via Strecker Reaction

The initial step often involves the synthesis of the racemic mixture of 2-amino-2-(2-chlorophenyl)acetic acid. A common method is the Strecker synthesis.

-

Reaction: 2-chlorobenzaldehyde is reacted with ammonium chloride and sodium cyanide in a suitable solvent (e.g., a mixture of water and methanol).

-

Hydrolysis: The resulting α-aminonitrile is then hydrolyzed, typically under acidic conditions, to yield racemic 2-amino-2-(2-chlorophenyl)acetic acid.

-

Isolation: The product is isolated by adjusting the pH to its isoelectric point, which causes it to precipitate out of the solution. The precipitate is then collected by filtration and washed.

2. Chiral Resolution using a Resolving Agent

The racemic mixture can be resolved into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent.

-

Salt Formation: The racemic amino acid is reacted with a chiral resolving agent, such as a chiral acid (e.g., (+)-tartaric acid) or a chiral base, in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.

-

Fractional Crystallization: Due to their different physical properties, one diastereomeric salt will be less soluble and will preferentially crystallize out of the solution upon cooling or concentration.

-

Isolation and Liberation: The crystallized diastereomeric salt is isolated by filtration. The desired enantiomer is then liberated from the salt by treatment with an acid or base, followed by extraction and purification.

3. Enzymatic Kinetic Resolution

Enzymatic methods offer high selectivity for one enantiomer, providing an efficient route to the desired (S)-enantiomer.

-

Substrate Preparation: The racemic 2-amino-2-(2-chlorophenyl)acetic acid is often first N-acylated (e.g., using acetic anhydride) to form N-acetyl-2-amino-2-(2-chlorophenyl)acetic acid.

-

Enzymatic Hydrolysis: The N-acetylated racemate is then subjected to enzymatic hydrolysis using an aminoacylase. The enzyme selectively hydrolyzes the N-acetyl group from the (L)- or (S)-enantiomer, leaving the N-acetyl-(R)-amino acid unreacted.

-

Separation: The resulting mixture of the free (S)-amino acid and the N-acetyl-(R)-amino acid can be separated based on their differing solubility properties.

-

Deprotection: The isolated N-acetyl-(R)-amino acid can be chemically hydrolyzed to yield the (R)-enantiomer if desired.

Quality Control and Analytical Methods

Rigorous quality control is essential to ensure the chemical and enantiomeric purity of this compound. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed.

Table 3: Representative HPLC Method for Chiral Purity Analysis

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Isocratic mixture of hexane and a polar organic solvent (e.g., isopropanol) with a small amount of an acidic or basic modifier. The exact composition must be optimized for the specific column. |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Note: Method development and validation are crucial for accurate quantification of enantiomeric excess.

Visualizing Workflows

Diagram 1: General Synthesis and Chiral Resolution Workflow

Caption: Workflow for racemic synthesis and subsequent chiral resolution.

Diagram 2: Quality Control and Analysis Workflow

Caption: Workflow for the analysis of enantiomeric purity by chiral HPLC.

References

(S)-2-Amino-2-(2-chlorophenyl)acetic acid physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-2-(2-chlorophenyl)acetic acid is a non-proteinogenic amino acid, a derivative of glycine, that serves as a critical chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific structure is of paramount importance, particularly in the development of antithrombotic therapies. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and its role in significant synthetic pathways.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-2-(2-chlorophenyl)acetic acid | [1] |

| Synonyms | L-2-Chlorophenylglycine, (S)-(+)-2-chlorophenylglycine | [1] |

| CAS Number | 141315-50-6 | [1][2][3] |

| Molecular Formula | C8H8ClNO2 | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| Appearance | White to off-white solid | [4][5] |

| Melting Point | 182-187 °C | [3][4] |

| Solubility | Water: 33.33 mg/mL (with ultrasonic assistance) | [6] |

| Optical Rotation | Specific value not consistently reported in public literature. |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development. Below are protocols for its synthesis via racemic mixture and subsequent chiral resolution, as well as its analysis.

Synthesis of Racemic 2-Amino-2-(2-chlorophenyl)acetic acid

A common method for the synthesis of the racemic mixture is the Strecker synthesis.

Materials:

-

2-chlorobenzaldehyde

-

Ammonium chloride

-

Sodium cyanide

-

Methanol

-

Water

-

Concentrated hydrochloric acid

Procedure:

-

In a suitable reaction vessel, dissolve 2-chlorobenzaldehyde in methanol.

-

To this solution, add an aqueous solution of ammonium chloride, followed by the slow addition of an aqueous solution of sodium cyanide. The temperature should be maintained below 10°C during the addition.

-

Stir the resulting mixture at a controlled temperature (e.g., 10-15°C) for several hours to form the α-aminonitrile.

-

Slowly add concentrated hydrochloric acid to the reaction mixture to hydrolyze the aminonitrile. The temperature should be carefully monitored and controlled.

-

Heat the mixture to reflux for several hours to ensure complete hydrolysis.

-

Cool the reaction mixture to room temperature to allow the racemic 2-Amino-2-(2-chlorophenyl)acetic acid to precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Chiral Resolution of the Methyl Ester via Diastereomeric Salt Crystallization

The enantiomerically pure (S)-form is often obtained by resolving the racemic mixture, commonly after esterification. A widely used resolving agent is L-(+)-tartaric acid.

Materials:

-

Racemic methyl 2-amino-2-(2-chlorophenyl)acetate

-

L-(+)-tartaric acid

-

Methanol

-

Acetone

-

Sodium carbonate solution

-

Dichloromethane

Procedure:

-

Salt Formation: Dissolve racemic methyl 2-amino-2-(2-chlorophenyl)acetate in a suitable solvent system, such as a mixture of methanol and acetone.

-

Add a solution of L-(+)-tartaric acid in methanol to the racemic ester solution. The molar ratio of the ester to tartaric acid is a critical parameter to optimize.

-

Stir the mixture at a controlled temperature (e.g., 20°C). The diastereomeric salt of (S)-methyl 2-amino-2-(2-chlorophenyl)acetate with L-(+)-tartaric acid will preferentially crystallize due to its lower solubility.

-

Isolation of Diastereomeric Salt: After sufficient time for crystallization, collect the precipitated solid by filtration. Wash the crystals with a cold solvent to remove impurities.

-

Liberation of the Free Ester: Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent like dichloromethane.

-

Add a base, such as sodium carbonate solution, to neutralize the tartaric acid and liberate the free (S)-methyl 2-amino-2-(2-chlorophenyl)acetate into the organic layer.

-

Separate the organic layer, wash it with water, and concentrate it under reduced pressure to obtain the enantiomerically enriched methyl ester.

-

The ester can then be hydrolyzed to the corresponding carboxylic acid if required.

Analysis of Enantiomeric Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the enantiomeric excess of the final product.

Materials:

-

This compound sample

-

Chiral derivatizing agent (e.g., Marfey's reagent)

-

HPLC grade solvents (e.g., acetonitrile, water, trifluoroacetic acid)

-

C18 reversed-phase HPLC column

Procedure:

-

Sample Preparation and Derivatization:

-

Accurately weigh and dissolve the sample of this compound in a suitable buffer.

-

React the amino acid with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers. These diastereomers can be separated on a standard achiral HPLC column.

-

-

HPLC Analysis:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA is typically used.

-

Injection and Detection: Inject the derivatized sample onto the column and monitor the elution of the diastereomers with a UV detector at an appropriate wavelength.

-

-

Data Analysis: The enantiomeric excess is calculated by comparing the peak areas of the two diastereomers in the chromatogram.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes involving this compound.

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Crystallization.

References

- 1. (2S)-2-amino-2-(2-chlorophenyl)acetic acid | C8H8ClNO2 | CID 1501937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 141315-50-6 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. 141315-50-6 | CAS DataBase [m.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. medchemexpress.com [medchemexpress.com]

Spectroscopic Profile of (S)-2-Amino-2-(2-chlorophenyl)acetic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-2-Amino-2-(2-chlorophenyl)acetic acid, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The information presented is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the identification, characterization, and quality control of this molecule.

Core Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for its aromatic, methine, and exchangeable protons.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.46 - 7.29 | m | Ar-H |

| 5.07 | s | α-CH |

| Broad Signal | br s | NH₂ |

| Broad Signal | br s | COOH |

Note: The chemical shifts for the NH₂ and COOH protons are variable and depend on the solvent, concentration, and temperature. The aromatic region (7.46 - 7.29 ppm) shows a complex multiplet pattern due to the coupling of the four protons on the substituted phenyl ring. The provided data is based on a patent source which lists multiple peaks within this region without specific assignments or multiplicities.[1]

¹³C NMR Data

No experimental ¹³C NMR data for this compound was found in the searched literature. However, predicted chemical shifts based on computational models can provide an estimation of the spectrum.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~173 | C=O (Carboxylic Acid) |

| ~135 | Ar-C (C-Cl) |

| ~132 | Ar-C (C-CH) |

| ~130 | Ar-CH |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~57 | α-C |

Note: These are predicted values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2363.63 | - | O-H stretch (Carboxylic Acid) |

| 1676.19 | - | C=O stretch (Carboxylic Acid) |

| 1633.33 | - | N-H bend (Amine) |

| 1504.76 | - | C=C stretch (Aromatic) |

| 1376.19 | - | O-H bend (Carboxylic Acid) |

| 1047.61 | - | C-N stretch |

| 747.61 | - | C-Cl stretch / C-H bend (Aromatic) |

Note: The intensity information was not available in the source document.[1] The broad O-H stretch of the carboxylic acid often overlaps with the N-H stretching vibrations of the amino group in the 3300-2500 cm⁻¹ region.

Mass Spectrometry (MS)

While specific experimental mass spectra for this compound were not found, the expected mass-to-charge ratios (m/z) for the molecular ion and potential fragments can be predicted. The molecular weight of this compound is 185.61 g/mol .[2]

| m/z | Assignment |

| 185/187 | [M]⁺ (Molecular ion peak with chlorine isotope pattern) |

| 140/142 | [M-COOH]⁺ (Loss of the carboxylic acid group) |

| 111/113 | [C₇H₆Cl]⁺ (Chlorotropylium ion) |

Note: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Due to the zwitterionic nature of amino acids, solubility in solvents like chloroform-d is generally low.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 (depending on concentration).

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-16 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water, often with a small amount of formic acid (0.1%) to promote protonation.

-

Instrumentation: Use an ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive ion mode is typically used for amino acids to observe the protonated molecular ion [M+H]⁺.

-

Infusion: Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).

-

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

References

(S)-2-Amino-2-(2-chlorophenyl)acetic Acid: A Comprehensive Technical Guide on its Chiral Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-2-(2-chlorophenyl)acetic acid, a non-proteinogenic amino acid, is a critical chiral building block in the pharmaceutical industry. Its significance is primarily attributed to its role as a key intermediate in the synthesis of the potent antiplatelet agent, (S)-clopidogrel.[1] The stereochemistry at the alpha-carbon is paramount, as the pharmacological activity of clopidogrel resides exclusively in its (S)-enantiomer.[1] This technical guide provides an in-depth exploration of the chiral properties of this compound, including its physicochemical characteristics, synthesis, chiral resolution, and analytical methodologies.

Physicochemical and Chiral Properties

The chirality of this compound dictates its interaction with other chiral molecules and its utility in stereospecific synthesis. The following tables summarize its key physicochemical and chiral properties.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-2-(2-chlorophenyl)acetic acid | [2] |

| Synonyms | L-2-Chlorophenylglycine, L-(+)-2-Chlorophenylglycine, (S)-(+)-2-chlorophenylglycine | [2] |

| CAS Number | 141315-50-6 | [2][3] |

| Molecular Formula | C₈H₈ClNO₂ | [2][3] |

| Molecular Weight | 185.61 g/mol | [2][3] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in water (33.33 mg/mL with sonication) | [3] |

Table 2: Chiral and Spectroscopic Properties

| Property | Description | Notes |

| Optical Rotation | Dextrorotatory (+) | The synonyms L-(+)-2-Chlorophenylglycine and (S)-(+)-2-chlorophenylglycine indicate a positive optical rotation.[2] The specific rotation value is dependent on the solvent, concentration, temperature, and wavelength. |

| Enantiomeric Purity | Critical for pharmaceutical applications | Typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE).[4][5] |

Synthesis and Chiral Resolution

The industrial production of enantiomerically pure this compound typically involves the synthesis of a racemic mixture followed by chiral resolution.

Racemic Synthesis: Strecker Synthesis

A common method for preparing the racemic mixture is the Strecker synthesis, which involves the reaction of 2-chlorobenzaldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.

Chiral Resolution via Diastereomeric Salt Formation

The most prevalent method for resolving the racemic mixture is through the formation of diastereomeric salts using a chiral resolving agent. L-(+)-tartaric acid is a commonly used and effective resolving agent for this purpose.[6][7] The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

This protocol is a conceptualized summary based on industrial processes described in the literature.[6][7]

1. Esterification of Racemic 2-Amino-2-(2-chlorophenyl)acetic acid:

-

Objective: To convert the carboxylic acid to its methyl ester to facilitate the resolution process.

-

Procedure:

-

Suspend racemic 2-Amino-2-(2-chlorophenyl)acetic acid in methanol.

-

Introduce a catalyst, such as thionyl chloride or by bubbling hydrogen chloride gas, to promote esterification.

-

Heat the mixture under reflux until the reaction is complete (monitored by TLC or HPLC).

-

Remove the solvent under reduced pressure to obtain the crude racemic methyl ester.

-

2. Diastereomeric Salt Formation:

-

Objective: To form diastereomeric salts with L-(+)-tartaric acid.

-

Procedure:

3. Fractional Crystallization:

-

Objective: To selectively crystallize the less soluble diastereomeric salt, the L-(+)-tartrate salt of (S)-methyl-α-amino-(2-chlorophenyl)acetate.

-

Procedure:

-

Cool the reaction mixture to a lower temperature (e.g., around 3°C) to induce crystallization.[7]

-

Seeding with a small amount of the desired diastereomeric salt crystals can be employed to initiate and control crystallization.[7]

-

Allow sufficient time for the crystallization to complete.

-

Isolate the precipitated solid by filtration.

-

4. Liberation of the (S)-Enantiomer:

-

Objective: To recover the free (S)-amino acid methyl ester from its tartrate salt.

-

Procedure:

-

Suspend the isolated diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane).

-

Add a base (e.g., sodium carbonate solution) to neutralize the tartaric acid and liberate the free amino ester into the organic phase.[8]

-

Separate the organic layer, wash with water, and dry over an anhydrous salt.

-

Evaporate the solvent to obtain the enantiomerically enriched (S)-methyl-α-amino-(2-chlorophenyl)acetate.

-

5. Hydrolysis (Optional):

-

Objective: To convert the methyl ester back to the carboxylic acid.

-

Procedure:

-

Treat the enantiomerically enriched methyl ester with an aqueous acid or base and heat to hydrolyze the ester.

-

Adjust the pH to the isoelectric point to precipitate the this compound.

-

Isolate the solid by filtration, wash with cold water, and dry.

-

Chiral Analysis: Enantiomeric Purity Determination

Ensuring the enantiomeric purity of this compound is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.

Experimental Protocol: Chiral HPLC Analysis

This is a generalized protocol; specific conditions may need to be optimized.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A column specifically designed for chiral separations, such as a polysaccharide-based or macrocyclic glycopeptide-based CSP.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape. The exact composition must be optimized for the specific CSP to achieve baseline separation of the enantiomers.

-

Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

-

Analysis:

-

Inject a standard solution of the racemic mixture to determine the retention times of both the (S) and (R) enantiomers.

-

Inject the sample solution.

-

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100

-

Role in Asymmetric Synthesis

The primary application of this compound is as a chiral precursor in the synthesis of (S)-clopidogrel.

Figure 1. Logical workflow from the chiral precursor to the pharmacologically active (S)-clopidogrel and its mechanism of action.

Conclusion

This compound is a fundamentally important chiral intermediate in the pharmaceutical industry. Its value is intrinsically linked to its stereochemistry, which is essential for the synthesis of the enantiomerically pure antiplatelet drug, (S)-clopidogrel. A thorough understanding of its chiral properties, methods of synthesis and resolution, and analytical techniques for purity assessment is critical for researchers and professionals in drug development and manufacturing. The methodologies outlined in this guide provide a comprehensive overview for the effective handling and application of this vital chiral building block.

References

- 1. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (2S)-2-amino-2-(2-chlorophenyl)acetic acid | C8H8ClNO2 | CID 1501937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Process for preparing clopidogrel - Eureka | Patsnap [eureka.patsnap.com]

- 7. US20070225320A1 - Process for preparing clopidogrel - Google Patents [patents.google.com]

- 8. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Eureka | Patsnap [eureka.patsnap.com]

(S)-2-Amino-2-(2-chlorophenyl)acetic Acid: A Technical Overview of its Biological Significance as a Glycine Derivative

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

(S)-2-Amino-2-(2-chlorophenyl)acetic acid, a chiral non-proteinogenic amino acid, is a molecule of significant interest within the pharmaceutical industry. Structurally a derivative of the simplest amino acid, glycine, its primary and overwhelmingly documented role is that of a critical chiral building block in the synthesis of the potent antiplatelet agent, clopidogrel. While its classification as a glycine derivative implies potential interactions with biological systems that recognize glycine, a comprehensive review of publicly available scientific literature reveals a conspicuous absence of in-depth research into its direct biological activity. This technical guide provides a thorough overview of the known applications of this compound, contextualizes its potential as a glycine derivative, and presents relevant experimental methodologies for the characterization of such compounds, while transparently addressing the current knowledge gap regarding its specific pharmacological profile.

Chemical Identity and Properties

This compound, also known by synonyms such as L-2-Chlorophenylglycine, is a white to off-white solid. Its chemical structure is characterized by a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 2-chlorophenyl group.

| Property | Value |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| CAS Number | 141315-50-6 |

| IUPAC Name | (2S)-2-amino-2-(2-chlorophenyl)acetic acid |

Primary Application: Chiral Precursor in Clopidogrel Synthesis

The most significant and extensively documented application of this compound is its use as a key intermediate in the industrial synthesis of clopidogrel.[1][2][3] Clopidogrel is an antiplatelet medication used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease. The stereochemistry of the final drug product is crucial for its therapeutic efficacy, necessitating the use of the enantiomerically pure (S)-enantiomer of 2-amino-2-(2-chlorophenyl)acetic acid in the synthetic pathway.

The synthesis of clopidogrel typically involves the reaction of the methyl ester of this compound with a thieno[3,2-c]pyridine derivative. The chirality of the starting amino acid is transferred to the final clopidogrel molecule.

Biological Activity as a Glycine Derivative: A Knowledge Gap

Glycine is a fundamental neurotransmitter in the central nervous system (CNS), acting as both an inhibitory neurotransmitter via strychnine-sensitive glycine receptors (GlyRs) and as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for excitatory neurotransmission. Derivatives of glycine have been explored as modulators of these receptors.

Despite its structural similarity to glycine, there is a notable lack of published research detailing the direct biological activity of this compound at either inhibitory GlyRs or the glycine modulatory site of NMDA receptors. Extensive searches of scientific databases did not yield any quantitative data, such as binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50), for this compound at these key neurological targets.

Potential Interaction with the NMDA Receptor Glycine Site

The glycine binding site on the NMDA receptor is a well-established therapeutic target for various neurological and psychiatric disorders. Agonists, partial agonists, and antagonists of this site can modulate NMDA receptor function. Given its structure, it is plausible that this compound could interact with this site. However, without experimental data, its activity remains speculative.

Other Reported Biological Contexts

While direct receptor pharmacology is undocumented, "L-2-Chlorophenylglycine" has been mentioned in a limited number of biological studies:

-

N-Acetyltransferase Activity: One study investigated the substrate specificity of a novel N-acetyltransferase and found that L-2-chlorophenylglycine could be acetylated by the enzyme, albeit with lower efficiency than the primary substrate.

-

Internal Standard in Metabonomics: In a metabonomics study, L-2-chlorophenylglycine was used as an internal standard for the analysis of plasma samples. This application leverages its chemical properties for analytical purposes rather than investigating its biological effects.

These isolated mentions do not provide insight into any potential pharmacodynamic activity of the compound.

Experimental Protocols for Biological Characterization

For researchers interested in investigating the potential biological activity of this compound as a glycine derivative, the following standard experimental protocols are recommended.

Radioligand Binding Assays for NMDA Receptor Glycine Site

This assay would determine the affinity of the compound for the glycine binding site of the NMDA receptor.

Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor glycine site.

Materials:

-

Rat cortical membranes (or cell lines expressing NMDA receptors)

-

Radioligand (e.g., [³H]MDL 105,519, a potent glycine site antagonist)

-

This compound (test compound)

-

Glycine (for competition)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Method:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Incubation: Incubate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.

Electrophysiological Studies on Recombinant Receptors

Electrophysiology can be used to determine if the compound acts as an agonist, antagonist, or allosteric modulator at glycine or NMDA receptors.

Objective: To characterize the functional activity of this compound at NMDA receptors.

Method:

-

Cell Culture and Transfection: Use a cell line (e.g., HEK293 or Xenopus oocytes) and transiently or stably express the desired subunits of the NMDA receptor (e.g., GluN1 and GluN2A).

-

Patch-Clamp Recording: Perform whole-cell patch-clamp recordings from the transfected cells.

-

Agonist/Antagonist Testing: Apply a known agonist (e.g., glutamate and glycine) to elicit a current. Co-apply the test compound at various concentrations to determine if it enhances or inhibits the agonist-induced current. To test for agonist activity, apply the test compound in the presence of the co-agonist (glutamate).

-

Data Analysis: Construct concentration-response curves to determine EC50 or IC50 values.

Conclusion

This compound is a compound of considerable industrial importance as a chiral precursor for the synthesis of clopidogrel. Its identity as a glycine derivative suggests a potential for interaction with glycine-binding sites in biological systems, most notably the glycine modulatory site of the NMDA receptor. However, a thorough review of the current scientific literature indicates a significant gap in our understanding of its direct biological activity. There is no substantial body of research dedicated to its pharmacological characterization.

For researchers in drug development, while this compound is a valuable synthetic tool, its potential as a direct therapeutic agent or pharmacological probe remains unexplored. The experimental protocols outlined in this guide provide a framework for initiating such an investigation. Future studies are warranted to elucidate whether this compound possesses any significant and specific biological activity as a glycine derivative, which could open new avenues for its application beyond its current role in chemical synthesis. Until such data becomes available, its biological activity profile should be considered largely unknown.

References

An In-depth Technical Guide on the Biological Role of (S)-2-Amino-2-(2-chlorophenyl)acetic Acid

Disclaimer: This document is intended for research and informational purposes only. (S)-2-Amino-2-(2-chlorophenyl)acetic acid is a chemical intermediate and not intended for direct administration.

Executive Summary

This compound is a chiral amino acid derivative of significant interest in pharmaceutical manufacturing.[1] Extensive review of the scientific literature indicates that this compound does not possess a direct, well-characterized mechanism of action in biological systems on its own. Instead, its primary biological relevance lies in its role as a critical precursor in the synthesis of the potent antiplatelet prodrug, clopidogrel.[1] The biological effects attributed to this chemical family are realized after the multi-step synthesis into clopidogrel and its subsequent metabolic activation in the body. This guide will first clarify the role of this compound as a synthetic intermediate and then provide a detailed technical overview of the mechanism of action of clopidogrel, the pharmacologically active agent derived from it.

This compound: A Key Synthetic Intermediate

This compound, also known as L-(+)-2-Chlorophenylglycine, is a non-proteinogenic amino acid.[2] Its principal application is in the pharmaceutical industry as a chiral building block for the synthesis of clopidogrel.[1] The specific stereochemistry of this compound is crucial for the therapeutic efficacy of the final clopidogrel product.[1]

Clopidogrel: The Biologically Active End-Product

Clopidogrel is a widely prescribed thienopyridine-class antiplatelet agent used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease.[3] It is a prodrug, meaning it is inactive upon administration and requires hepatic metabolism to be converted into its active form.[4]

Metabolic Activation of Clopidogrel

The metabolic activation of clopidogrel is a two-step oxidative process that primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes.[5]

-

Step 1: Formation of 2-oxo-clopidogrel: Clopidogrel is first oxidized to an intermediate metabolite, 2-oxo-clopidogrel. This step is predominantly catalyzed by CYP2C19, with contributions from CYP1A2 and CYP2B6.[5][6]

-

Step 2: Formation of the Active Thiol Metabolite: The 2-oxo-clopidogrel intermediate is then further metabolized to the active thiol metabolite. This second step involves several CYP enzymes, including CYP2C19, CYP2B6, CYP2C9, and CYP3A4.[7][8]

It is important to note that approximately 85% of an oral dose of clopidogrel is hydrolyzed by esterases to an inactive carboxylic acid derivative, meaning only a small fraction is converted to the active metabolite.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. (2S)-2-amino-2-(2-chlorophenyl)acetic acid | C8H8ClNO2 | CID 1501937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Novel synthetic amino acid copolymers that inhibit autoantigen-specific T cell responses and suppress experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 氨基酸衍生物 | MCE [medchemexpress.cn]

- 7. (2S)-2-amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | CID 738019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Amino-2-(4-chlorophenyl)acetic acid | 6212-33-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to (S)-2-Amino-2-(2-chlorophenyl)acetic acid: A Key Chiral Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-2-(2-chlorophenyl)acetic acid is a non-proteinogenic amino acid of significant importance in the pharmaceutical industry. Its primary application lies in its role as a chiral building block for the stereoselective synthesis of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its synonyms and alternative names, physicochemical properties, detailed experimental protocols for its synthesis and resolution, and its critical application in the manufacture of the antiplatelet drug, clopidogrel.

Chemical Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial catalogs. A comprehensive list of these identifiers is crucial for accurate literature searches and material sourcing.

| Identifier Type | Value |

| IUPAC Name | (2S)-2-amino-2-(2-chlorophenyl)acetic acid[1] |

| CAS Number | 141315-50-6[1] |

| Common Synonyms | L-2-Chlorophenylglycine[1] |

| (S)-(+)-2-Amino-2-(2-chlorophenyl)acetic acid | |

| L-(+)-2-Chlorophenylglycine[1] | |

| (alphaS)-alpha-Amino-2-chlorobenzeneacetic acid[1] | |

| H-PHG(2-CL)-OH[1] |

Physicochemical and Spectroscopic Data

The fundamental physical and chemical properties of this compound are summarized below. These properties are essential for its handling, formulation, and integration into synthetic workflows.

| Property | Value |

| Molecular Formula | C₈H₈ClNO₂[1] |

| Molecular Weight | 185.61 g/mol [1] |

| Appearance | White to off-white solid[2] |

| Solubility | Soluble in water (33.33 mg/mL)[2] |

Spectroscopic Data:

While detailed spectra are dependent on the specific experimental conditions, the following provides an overview of expected spectroscopic characteristics for structural confirmation.

| Spectroscopy | Expected Peaks |

| ¹H NMR | Chemical shifts for aromatic protons, the alpha-hydrogen, and exchangeable protons of the amino and carboxylic acid groups. |

| ¹³C NMR | Resonances for the carbonyl carbon, the alpha-carbon, and the aromatic carbons. |

| IR | Characteristic absorption bands for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carbonyl), and C-Cl stretching. |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a critical process. The most common industrial approach involves the synthesis of a racemic mixture followed by chiral resolution.

Synthesis of Racemic 2-Amino-2-(2-chlorophenyl)acetic acid

The Strecker synthesis is a widely employed method for the preparation of the racemic amino acid.[3]

Experimental Protocol: Generalized Strecker Synthesis

-

Imine Formation: 2-chlorobenzaldehyde is reacted with ammonia to form the corresponding imine.

-

Aminonitrile Formation: The imine is then treated with a cyanide source, such as hydrogen cyanide or a cyanide salt (e.g., sodium cyanide), to form the α-aminonitrile.[4]

-

Hydrolysis: The resulting α-aminonitrile is hydrolyzed under acidic or basic conditions to yield racemic 2-amino-2-(2-chlorophenyl)acetic acid.[3]

-

Isolation: The product is isolated by adjusting the pH to its isoelectric point, causing it to precipitate. The solid is then collected by filtration and washed.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is a crucial step to obtain the desired (S)-enantiomer.

3.2.1. Diastereomeric Salt Formation

This classical resolution technique involves the reaction of the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Experimental Protocol: Resolution with L-(+)-tartaric acid

-

Salt Formation: Racemic methyl α-amino-(2-chlorophenyl)acetate is dissolved in a suitable solvent, such as methanol. L-(+)-tartaric acid is then added to the solution.[5]

-

Crystallization: The mixture is stirred, and optionally seeded with crystals of the desired diastereomeric salt, to induce crystallization. The solution is cooled to promote further precipitation.[5]

-

Isolation: The precipitated diastereomeric salt of the (S)-amino acid ester is collected by filtration.[5]

-

Liberation of the Free Amino Acid: The isolated salt is treated with a base to neutralize the tartaric acid, liberating the enantiomerically enriched (S)-amino acid ester. Subsequent hydrolysis of the ester yields this compound.

3.2.2. Enzymatic Kinetic Resolution

Enzymatic resolution offers a highly selective and environmentally benign alternative for obtaining the desired enantiomer. Penicillin G acylase is a commonly used enzyme for this purpose.

Experimental Protocol: Enzymatic Resolution using Penicillin G Acylase

-

N-Acetylation: The racemic 2-amino-2-(2-chlorophenyl)acetic acid is first N-acetylated, typically using an acetylating agent like acetic anhydride.

-

Enzymatic Hydrolysis: The N-acetylated racemate is then subjected to enzymatic hydrolysis using Penicillin G acylase. The enzyme selectively hydrolyzes the N-acetyl group from the (S)-enantiomer, leaving the N-acetyl-(R)-amino acid unreacted.[6]

-

Separation: The resulting mixture of the free (S)-amino acid and the N-acetylated (R)-amino acid can be separated based on their different physicochemical properties, such as solubility at different pH values.

| Resolution Method | Key Reagents/Enzyme | Substrate | Typical Yield (%) | Enantiomeric Excess (ee%) |

| Diastereomeric Salt Formation | L-(+)-tartaric acid | Racemic methyl α-amino-(2-chlorophenyl)acetate | Variable | >99% |

| Enzymatic Kinetic Resolution | Immobilized Penicillin G Acylase | Racemic N-acetyl-2-amino-2-(2-chlorophenyl)acetic acid | ~45% | >99% for (S)-enantiomer |

Analytical Methods for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.

Experimental Protocol: Chiral HPLC Analysis

-

Column: A chiral stationary phase (CSP) column is required. Common choices include polysaccharide-based columns (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based columns.

-

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., ethanol, isopropanol) and a non-polar solvent (e.g., hexane), often with an acidic or basic modifier to improve peak shape and resolution.

-

Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum of the phenyl ring.

-

Quantification: The enantiomeric excess is determined by comparing the peak areas of the (S) and (R) enantiomers in the chromatogram.

Application in the Synthesis of Clopidogrel

The primary industrial application of this compound is as a key starting material in the synthesis of the antiplatelet drug, (S)-clopidogrel.[7] The stereochemistry of this precursor is crucial, as the therapeutic activity of clopidogrel resides exclusively in its (S)-enantiomer.[7]

Generalized Synthetic Route to Clopidogrel:

-

Esterification: this compound is first converted to its methyl ester.

-

N-Alkylation: The resulting (S)-methyl-2-amino-2-(2-chlorophenyl)acetate is then reacted with a suitable thiophene-containing alkylating agent, such as 2-(2-thienyl)ethyl tosylate, to form the N-substituted amino acid ester.[8]

-

Cyclization: The intermediate is subsequently cyclized with formaldehyde to form the thienopyridine ring system of clopidogrel.[8]

-

Salt Formation: Finally, the clopidogrel free base is converted to its bisulfate salt for improved stability and bioavailability.[8]

Conclusion

This compound is a fundamentally important chiral intermediate in the pharmaceutical industry. Its stereoselective synthesis and rigorous purification are paramount for the production of enantiomerically pure active pharmaceutical ingredients, most notably the widely used antiplatelet agent, clopidogrel. A thorough understanding of its chemical properties, synthesis, and analytical methodologies is therefore essential for researchers and professionals involved in drug development and manufacturing.

References

- 1. (2S)-2-amino-2-(2-chlorophenyl)acetic acid | C8H8ClNO2 | CID 1501937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. US20070225320A1 - Process for preparing clopidogrel - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

Methodological & Application

Enantioselective Synthesis of (S)-2-Amino-2-(2-chlorophenyl)acetic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-2-(2-chlorophenyl)acetic acid is a critical chiral building block, most notably serving as a key intermediate in the synthesis of the antiplatelet agent Clopidogrel. The stereochemistry at the α-carbon is crucial for the therapeutic efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and efficient methods for the enantioselective synthesis of the (S)-enantiomer are of significant interest to the pharmaceutical industry.

These application notes provide detailed protocols for two primary strategies for obtaining enantiomerically pure this compound: Diastereomeric Salt Resolution and Enzymatic Kinetic Resolution. A general protocol for Asymmetric Strecker Synthesis is also presented as a potential alternative route.

Core Synthetic Strategies

The enantioselective synthesis of this compound can be achieved through several methodologies. The most common industrial approach involves the synthesis of a racemic mixture followed by resolution. Direct asymmetric synthesis is also a viable, though often more complex, alternative.

-

Diastereomeric Salt Resolution: This classical method involves reacting the racemic amino acid or its ester derivative with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

-

Enzymatic Kinetic Resolution (EKR): This technique utilizes the high stereoselectivity of enzymes to resolve a racemic mixture. Typically, an enzyme selectively catalyzes a reaction on one enantiomer, leaving the other enantiomer unreacted and thus allowing for their separation.

-

Asymmetric Strecker Synthesis: This method involves the direct formation of an enantioenriched α-aminonitrile from an aldehyde, a cyanide source, and an amine in the presence of a chiral catalyst or auxiliary. Subsequent hydrolysis yields the desired chiral amino acid.

Quantitative Data Summary

The following table summarizes key quantitative data for the different enantioselective methods described in these notes, allowing for a direct comparison of their efficiencies.

| Method | Key Reagents/Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) |

| Diastereomeric Salt Resolution | L-(+)-Tartaric Acid | Racemic methyl α-amino-(2-chlorophenyl)acetate | ~40-45% (of the desired enantiomer from racemate) | >99% | N/A |

| Enzymatic Kinetic Resolution (General) | Immobilized Penicillin G Acylase | Racemic N-acetyl-2-amino-2-(2-chlorophenyl)acetic acid | ~45% (theoretical max for EKR) | >99% | N/A |

| Asymmetric Strecker Synthesis (General) | Chiral Auxiliary (e.g., (R)-phenylglycinol) | 2-Chlorobenzaldehyde, NaCN, NH₃ | High | High | >95:5 |

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of Racemic Methyl α-Amino-(2-chlorophenyl)acetate

This protocol is based on an industrial process for the resolution of the methyl ester of the target amino acid using L-(+)-tartaric acid.

Materials:

-

Racemic methyl α-amino-(2-chlorophenyl)acetate

-

L-(+)-Tartaric acid

-

Methanol

-

Seeding crystals of (S)-methyl α-amino-(2-chlorophenyl)acetate L-(+)-tartrate salt (optional but recommended)

-

Dichloromethane

-

Aqueous sodium carbonate solution

-

Demineralized water

Procedure:

Step 1: Diastereomeric Salt Formation and Crystallization

-

In a clean and dry reactor, charge methanol (approx. 10.6 L/kg of racemic ester) and racemic methyl α-amino-(2-chlorophenyl)acetate (1.0 eq). Stir for approximately 10 minutes to dissolve.

-